Cas no 2172111-01-0 ({1-(2-bromo-4-fluorophenyl)methylazetidin-2-yl}methanamine)
{1-(2-bromo-4-fluorophenyl)methylazetidin-2-yl}methanamine Chemical and Physical Properties
Names and Identifiers
-
- {1-(2-bromo-4-fluorophenyl)methylazetidin-2-yl}methanamine
- 2172111-01-0
- {1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine
- EN300-1282271
-
- Inchi: 1S/C11H14BrFN2/c12-11-5-9(13)2-1-8(11)7-15-4-3-10(15)6-14/h1-2,5,10H,3-4,6-7,14H2
- InChI Key: WPVFYNFNRDCHTL-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CN1CCC1CN)F
Computed Properties
- Exact Mass: 272.03244g/mol
- Monoisotopic Mass: 272.03244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.3Ų
{1-(2-bromo-4-fluorophenyl)methylazetidin-2-yl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282271-0.05g |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 0.05g |
$1091.0 | 2023-05-24 | ||
| Enamine | EN300-1282271-0.1g |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 0.1g |
$1144.0 | 2023-05-24 | ||
| Enamine | EN300-1282271-0.25g |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 0.25g |
$1196.0 | 2023-05-24 | ||
| Enamine | EN300-1282271-0.5g |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 0.5g |
$1247.0 | 2023-05-24 | ||
| Enamine | EN300-1282271-1.0g |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 1g |
$1299.0 | 2023-05-24 | ||
| Enamine | EN300-1282271-2.5g |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 2.5g |
$2548.0 | 2023-05-24 | ||
| Enamine | EN300-1282271-5.0g |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 5g |
$3770.0 | 2023-05-24 | ||
| Enamine | EN300-1282271-10.0g |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 10g |
$5590.0 | 2023-05-24 | ||
| Enamine | EN300-1282271-50mg |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 50mg |
$827.0 | 2023-10-01 | ||
| Enamine | EN300-1282271-100mg |
{1-[(2-bromo-4-fluorophenyl)methyl]azetidin-2-yl}methanamine |
2172111-01-0 | 100mg |
$867.0 | 2023-10-01 |
{1-(2-bromo-4-fluorophenyl)methylazetidin-2-yl}methanamine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on {1-(2-bromo-4-fluorophenyl)methylazetidin-2-yl}methanamine
Compound CAS No. 217211-01-0: {1-(2-Bromo-4-Fluorophenyl)methylazetidin-2-yl}methanamine
{1-(2-Bromo-4-Fluorophenyl)methylazetidin-2-yl}methanamine, identified by the CAS registry number 217211-01-0, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which incorporates a methylazetidine ring system and a substituted phenyl group, making it a valuable intermediate in the synthesis of advanced materials and bioactive molecules.
The molecular structure of this compound is composed of a methylazetidine ring, which is a four-membered ring containing three carbons and one nitrogen atom. The nitrogen atom in the azetidine ring is further substituted with a methanamine group, enhancing its reactivity and versatility in chemical reactions. The phenyl group attached to the azetidine ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively, which introduces electronic and steric effects that can be exploited in various chemical transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and ring-closing metathesis reactions. These methods have significantly improved the yield and purity of the compound, making it more accessible for large-scale production. The incorporation of bromine and fluorine substituents in the phenyl ring has also been shown to enhance the stability and bioavailability of the compound, making it an attractive candidate for drug development.
In terms of applications, {1-(2-Bromo-4-Fluorophenyl)methylazetidin-2-yl}methanamine has been extensively studied for its potential as a building block in the synthesis of peptide mimetics, enzyme inhibitors, and other bioactive molecules. Its unique structure allows for the formation of stable amide bonds, which are critical in many biological processes. Additionally, this compound has been utilized in the development of advanced materials such as polymers and nanoparticles, where its structural rigidity and functional groups provide enhanced mechanical and thermal properties.
Recent research has also highlighted the role of this compound in catalytic processes. The nitrogen atom in the azetidine ring acts as a Lewis base, enabling it to coordinate with metal catalysts and facilitate various transformations. This property has been exploited in asymmetric catalysis, where high enantioselectivity can be achieved through careful control of the reaction conditions. Furthermore, the presence of halogen substituents on the phenyl ring has been shown to enhance the electronic properties of the compound, making it suitable for use in electrochemical applications such as battery materials and sensors.
The synthesis and characterization of {1-(2-Bromo-4-Fluorophenyl)methylazetidin-2-yl}methanamine have been extensively documented in recent scientific literature. Studies have demonstrated that this compound exhibits excellent stability under physiological conditions, making it an ideal candidate for drug delivery systems. Its ability to form stable complexes with biological macromolecules has also been explored, paving the way for its use in targeted drug delivery and imaging agents.
In conclusion, {1-(2-Bromo-4-Fluorophenyl)methylazetidin-2-yl}methanamine (CAS No. 217211-01-0) is a versatile compound with a wide range of applications in pharmaceutical chemistry, material science, and catalysis. Its unique structure, combined with recent advancements in synthetic methods and functionalization techniques, positions it as a key player in the development of next-generation materials and therapeutic agents.
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